2,5-Diamino-1,4-benzenedithiol Dihydrochloride
Overview
Description
2,5-Diamino-1,4-benzenedithiol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N2S2. It is known for its unique structure, which includes two amino groups and two sulfhydryl groups attached to a benzene ring. This compound is often used as a building block in the synthesis of coordination polymers and metal-organic frameworks due to its multiple bonding sites .
Biochemical Analysis
Biochemical Properties
2,5-Diamino-1,4-benzenedithiol Dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of coordination polymers, where it acts as a bridging ligand . The nature of these interactions often involves the formation of coordination bonds with transition metals, which can influence the structure and function of the resulting complexes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to induce apoptosis, or programmed cell death, in cells exhibiting malignant transformation. This compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, its interaction with transition metals in coordination polymers can alter the optical and magnetic properties of these materials . Additionally, changes in gene expression have been observed in cells treated with this compound, further elucidating its role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under dry conditions but may degrade in the presence of moisture and high temperatures . Long-term studies have shown that its impact on cellular function can vary, with some effects becoming more pronounced over extended periods of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may induce beneficial effects such as apoptosis in malignant cells. At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diamino-1,4-benzenedithiol dihydrochloride can be synthesized through a multi-step process starting from p-phenylenediamine. The reaction conditions typically include the use of solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-1,4-benzenedithiol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfhydryl groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from substitution reactions .
Scientific Research Applications
2,5-Diamino-1,4-benzenedithiol dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,5-diamino-1,4-benzenedithiol dihydrochloride exerts its effects involves its ability to coordinate with metal ions through its amino and sulfhydryl groups. This coordination can lead to the formation of stable complexes with unique optical, magnetic, and electronic properties . The molecular targets and pathways involved include metal ions such as Fe, Co, Ni, Cu, and Zn .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimercapto-1,4-phenylenediamine Dihydrochloride: Similar in structure but with different reactivity due to the presence of mercapto groups.
1,4-Benzenedithiol: Lacks amino groups, making it less versatile in coordination chemistry.
Uniqueness
2,5-Diamino-1,4-benzenedithiol dihydrochloride is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions and form stable complexes with various metal ions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2,5-diaminobenzene-1,4-dithiol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2.2ClH/c7-3-1-5(9)4(8)2-6(3)10;;/h1-2,9-10H,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXLKRWRWNFGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)N)S)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562260 | |
Record name | 2,5-Diaminobenzene-1,4-dithiol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75464-52-7 | |
Record name | 2,5-Diaminobenzene-1,4-dithiol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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